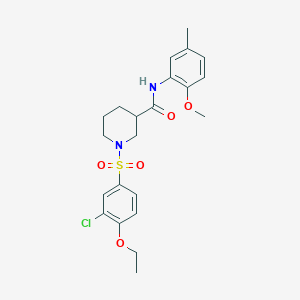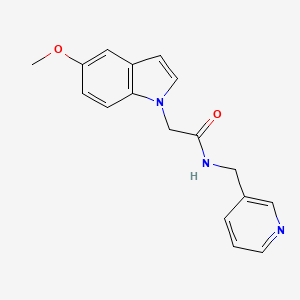![molecular formula C21H21N5O4 B11132357 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11132357.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is a complex organic compound that features both benzimidazole and phthalazine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and phthalazine intermediates, followed by their coupling through an acetamide linkage.
Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phthalazine Intermediate: The phthalazine moiety is often prepared by the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves the coupling of the benzimidazole and phthalazine intermediates through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and phthalazine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and phthalazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole, which are known for their antiparasitic activities.
Phthalazine Derivatives: Compounds like phthalazone and phthalazinone, which have been studied for their potential therapeutic effects.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is unique due to its combined benzimidazole and phthalazine structure, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-8-7-13-11-23-26(21(28)19(13)20(16)30-2)12-18(27)22-10-9-17-24-14-5-3-4-6-15(14)25-17/h3-8,11H,9-10,12H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
OIWQOINIJWFIBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one](/img/structure/B11132279.png)

![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132282.png)
![(5Z)-2-(4-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132290.png)
![N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11132299.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11132308.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B11132310.png)
![3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11132322.png)
![N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B11132329.png)
![2-[[2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B11132351.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11132352.png)
![N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11132358.png)
![1'-[2-(Dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)-3'-(4-propoxybenzoyl)-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11132362.png)
